molecular formula C17H14ClN3O4 B2939099 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 865249-36-1

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2939099
M. Wt: 359.77
InChI Key: UCPCKBKFFDHSOI-UHFFFAOYSA-N
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Description

“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also has a benzamide group, which is a carboxamide derived from benzoic acid . The presence of the 2-chlorophenyl group indicates a phenyl ring with a chlorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazol ring, the 2-chlorophenyl group, and the 3,5-dimethoxybenzamide group. These groups would likely contribute to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazol ring, the chlorophenyl group, and the benzamide group would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of oxadiazoles, including compounds similar to the one , has been extensively studied. One example is the synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles from the reaction of benzamidoximes with an appropriate acid chloride (Machado et al., 2005).
  • Another study synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, characterized by various spectroscopic techniques (Shakir et al., 2014).

Antimicrobial and Antifungal Activity

  • 1,3,4-Oxadiazole N-Mannich Bases, which are related to the compound , showed significant in vitro inhibitory activity against pathogenic bacteria and fungi, with some compounds displaying potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
  • The synthesis and fungicidal activity of N′-(5-aryl-1,3,4-oxadiazole-2-yl) acylthioureas were studied, revealing that some compounds exhibit good fungicidal activity (Wang et al., 2006).

Anticancer Properties

  • Various 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Some of these derivatives exhibited moderate to excellent anticancer activity, outperforming reference drugs in certain cases (Ravinaik et al., 2021).

Additional Applications

  • A study on the radiosynthesis of [18F]-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, a ligand for benzodiazepine receptors, showed its potential for biological studies, particularly in understanding anticonvulsant activity (Jalilian et al., 2004).

Future Directions

The study of novel oxadiazol derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPCKBKFFDHSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

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